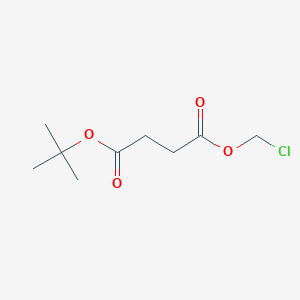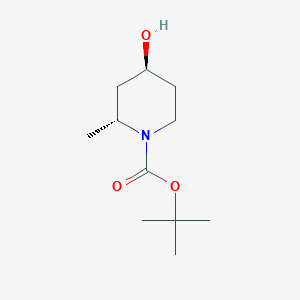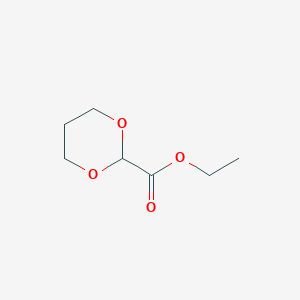![molecular formula C9H9NO2S B1320814 2,4-ジメトキシベンゾ[d]チアゾール CAS No. 858635-78-6](/img/structure/B1320814.png)
2,4-ジメトキシベンゾ[d]チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxybenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with methoxy groups at the 2 and 4 positions. This compound is part of the larger family of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
2,4-Dimethoxybenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
作用機序
Target of Action
Thiazoles, a class of compounds to which 2,4-dimethoxybenzo[d]thiazole belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, thiabendazole, a benzimidazole derivative, is believed to inhibit the helminth-specific enzyme fumarate reductase
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biological processes, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . These effects suggest that 2,4-Dimethoxybenzo[d]thiazole may influence multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives are known to exhibit a wide range of pharmacokinetic properties, which can be influenced by the specific substituents on the thiazole ring .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that 2,4-dimethoxybenzo[d]thiazole could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
生化学分析
Biochemical Properties
2,4-Dimethoxybenzo[d]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including 2,4-Dimethoxybenzo[d]thiazole, have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties . These interactions often involve the inhibition or activation of specific enzymes, leading to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of 2,4-Dimethoxybenzo[d]thiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, inhibit the growth of pathogenic microorganisms, and reduce inflammation by modulating the activity of key signaling molecules . These effects highlight the potential therapeutic applications of 2,4-Dimethoxybenzo[d]thiazole in treating various diseases.
Molecular Mechanism
At the molecular level, 2,4-Dimethoxybenzo[d]thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, thiazole derivatives have been reported to inhibit the activity of enzymes involved in DNA replication and repair, thereby inducing cytotoxic effects in cancer cells . Additionally, 2,4-Dimethoxybenzo[d]thiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-Dimethoxybenzo[d]thiazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, maintaining their biological activity over time . The degradation products of 2,4-Dimethoxybenzo[d]thiazole may also exhibit biological activity, potentially leading to different effects on cells and tissues.
Dosage Effects in Animal Models
The effects of 2,4-Dimethoxybenzo[d]thiazole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, 2,4-Dimethoxybenzo[d]thiazole may induce toxic or adverse effects, including cytotoxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2,4-Dimethoxybenzo[d]thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. Thiazole derivatives are known to influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, 2,4-Dimethoxybenzo[d]thiazole may inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy metabolism.
Transport and Distribution
The transport and distribution of 2,4-Dimethoxybenzo[d]thiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For example, thiazole derivatives may be transported into cells via specific membrane transporters, where they can exert their effects on intracellular targets.
Subcellular Localization
The subcellular localization of 2,4-Dimethoxybenzo[d]thiazole is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2,4-Dimethoxybenzo[d]thiazole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxybenzo[d]thiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with 2,4-dimethoxybenzaldehyde under acidic conditions, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of benzothiazoles, including 2,4-Dimethoxybenzo[d]thiazole, often employs green chemistry principles. This involves the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions: 2,4-Dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
類似化合物との比較
- 2,4-Dimethoxybenzothiazole
- 2,4-Dimethoxybenzo[d]oxazole
- 2,4-Dimethoxybenzo[d]imidazole
Comparison: 2,4-Dimethoxybenzo[d]thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, such as 2,4-Dimethoxybenzothiazole and 2,4-Dimethoxybenzo[d]oxazole, the thiazole ring in 2,4-Dimethoxybenzo[d]thiazole offers enhanced stability and reactivity, making it a valuable compound in various applications .
特性
IUPAC Name |
2,4-dimethoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-6-4-3-5-7-8(6)10-9(12-2)13-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSGTYIHXMQOGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














